2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide
2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0881147
InChI:
InChI=1S/C22H21IN2O3S/c1-17(18-8-4-2-5-9-18)24-22(26)16-25(20-14-12-19(23)13-15-20)29(27,28)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3,(H,24,26)
SMILES:
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3
Molecular Formula:
C22H21IN2O3S
Molecular Weight:
520.4 g/mol
2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide
CAS No.:
Cat. No.: VC0881147
Molecular Formula: C22H21IN2O3S
Molecular Weight: 520.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21IN2O3S |
|---|---|
| Molecular Weight | 520.4 g/mol |
| IUPAC Name | 2-[N-(benzenesulfonyl)-4-iodoanilino]-N-(1-phenylethyl)acetamide |
| Standard InChI | InChI=1S/C22H21IN2O3S/c1-17(18-8-4-2-5-9-18)24-22(26)16-25(20-14-12-19(23)13-15-20)29(27,28)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3,(H,24,26) |
| Standard InChI Key | WMSIXGOYIBNMAM-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3 |
| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3 |
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